氯霉素钠琥珀酸盐

描述

Synthesis Analysis

The synthetic method of Chloramphenicol sodium succinate involves using succinic anhydride and chloramphenicol as raw materials. Under the catalysis of organic amine, an esterification reaction is performed to generate Chloramphenicol sodium succinate. The method is characterized by using pyridine as the catalyst and acetone as the solvent in the reaction .Molecular Structure Analysis

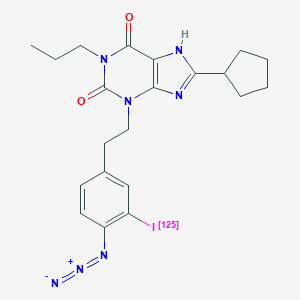

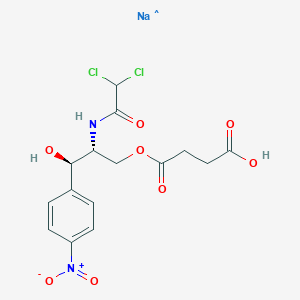

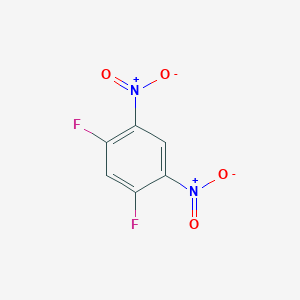

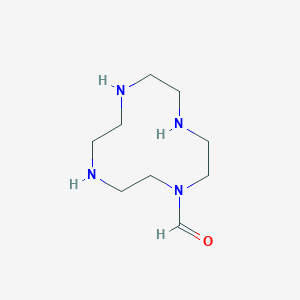

The molecular formula of Chloramphenicol sodium succinate is C15H15Cl2N2NaO8 . Its molecular weight is 445.18 . The IUPAC name is sodium 4-[(2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate .Chemical Reactions Analysis

Chloramphenicol sodium succinate inhibits bacterial protein synthesis by blocking the peptidyl transferase step by binding to the 50S ribosomal subunit and preventing attachment of aminoacyl tRNA to the ribosome .Physical And Chemical Properties Analysis

Chloramphenicol sodium succinate has a high degree of interpatient variability, with a T max of 18 minutes to 3 hours . The elemental analysis of Chloramphenicol sodium succinate is C, 40.47; H, 3.40; Cl, 15.93; N, 6.29; Na, 5.16; O, 28.75 .科学研究应用

Antibacterial Agent

Chloramphenicol sodium succinate is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria . It inhibits bacterial protein synthesis by blocking the peptidyl transferase step, preventing the attachment of aminoacyl tRNA to the ribosome .

Molecular Biology Applications

In molecular biology, Chloramphenicol sodium succinate is often used for bacterial selection at concentrations of 10-20 μg/mL . It serves as a selection agent for transformed cells containing chloramphenicol resistance genes .

Inhibition of Mitochondrial and Chloroplast Protein Synthesis

Chloramphenicol sodium succinate also inhibits mitochondrial and chloroplast protein synthesis . This property makes it useful in studies investigating the role of mitochondria and chloroplasts in cellular processes.

Ribosomal Formation of (p)ppGpp

This compound has been found to inhibit the ribosomal formation of (p)ppGpp, a key factor in the stringent response of bacteria to nutrient starvation . This makes it a valuable tool in studying bacterial stress responses.

Pharmaceutical Research

The sodium salt form of Chloramphenicol succinate is preferred in pharmaceutical research due to its increased solubility . This makes it easier to work with in various experimental setups.

Reference Standard in Pharmacopoeia

Chloramphenicol sodium succinate is used as a reference standard in the British Pharmacopoeia . This means it serves as a benchmark for the quality and purity of other pharmaceutical substances and medicinal products.

作用机制

Target of Action

Chloramphenicol sodium succinate is a prodrug of chloramphenicol . The primary target of chloramphenicol is the bacterial ribosome . Specifically, it binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli . This interaction inhibits bacterial protein synthesis, making chloramphenicol a bacteriostatic antibiotic .

Mode of Action

Chloramphenicol sodium succinate is hydrolyzed into the active chloramphenicol . Chloramphenicol resembles uridine-5’-phosphate . It binds to the bacterial ribosome, blocking the peptidyl transferase step, and preventing the attachment of aminoacyl tRNA to the ribosome . This interaction inhibits bacterial protein synthesis .

Biochemical Pathways

The propane-diol moiety of chloramphenicol can be metabolized through a number of pathways including glucuronidation, sulfate conjugation, phosphorylation, acetylation, and oxidation . The dichloroacetate moiety can be metabolized through hydrolysis of the amide group and dechlorination . The nitro functional group can also be metabolized to an aryl amine and aryl amide metabolite .

Pharmacokinetics

Chloramphenicol succinate acts as a prodrug, being converted to active chloramphenicol while it is circulating in the body . The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable . Incomplete bioavailability is the result of renal excretion of unchanged chloramphenicol succinate prior to it being hydrolyzed to active chloramphenicol . Plasma protein binding of chloramphenicol is approximately 60% in healthy adults . The drug is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate; only 5 to 15% of chloramphenicol is excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The result of chloramphenicol’s action is the inhibition of bacterial growth . By binding to the bacterial ribosome and inhibiting protein synthesis, chloramphenicol prevents the bacteria from producing essential proteins, thereby stopping their growth .

Action Environment

The action of chloramphenicol sodium succinate can be influenced by environmental factors. For example, the penetration of chloramphenicol in HeLa 3D tumor sphere model was enhanced, which was related to deeply penetrated microemulsion of small size mediated at the tumor site

安全和危害

Chloramphenicol sodium succinate is suspected of causing cancer . It is contraindicated in individuals with a history of previous hypersensitivity and/or toxic reaction to it . It should not be used for colds, flu, other virus infections, sore throats or other minor infections, or to prevent infections .

属性

IUPAC Name |

sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLOPBHEZLFENN-HTMVYDOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3544-94-3 (Parent) | |

| Record name | Chloramphenicol sodium succinate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2024747 | |

| Record name | Chloramphenicol sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloramphenicol sodium succinate is a white powder. (NTP, 1992) | |

| Record name | CHLORAMPHENICOL SODIUM SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | CHLORAMPHENICOL SODIUM SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Chloramphenicol sodium succinate | |

CAS RN |

982-57-0 | |

| Record name | CHLORAMPHENICOL SODIUM SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19969 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloramphenicol sodium succinate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloramphenicol sodium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloramphenicol sodium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMPHENICOL SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872109HX6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Chloramphenicol sodium succinate is a prodrug that is hydrolyzed in vivo to Chloramphenicol. [] Chloramphenicol acts by reversibly binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase activity. [] This binding interferes with the elongation process of protein synthesis, effectively preventing bacterial cell growth. []

ANone: While a detailed spectroscopic analysis is not provided in these abstracts, Chloramphenicol sodium succinate is the sodium succinate ester of Chloramphenicol. This means a succinic acid moiety is attached to the Chloramphenicol molecule, and the carboxyl group of succinic acid is present in its sodium salt form.

A: Research suggests Chloramphenicol sodium succinate can be loaded onto silicone hydrogel contact lenses, demonstrating potential for sustained release in treating ocular bacterial infections. [] The drug release was found to be directly proportional to the loading concentration. []

ANone: Chloramphenicol sodium succinate is not known to possess catalytic properties. Its primary application stems from the antibacterial activity of its active metabolite, Chloramphenicol.

ANone: The provided abstracts do not delve into computational chemistry studies or QSAR models for Chloramphenicol sodium succinate.

A: Information regarding the stability of different Chloramphenicol sodium succinate formulations is limited in the abstracts. One study mentions that Chloramphenicol sodium succinate can be hydrolyzed to active Chloramphenicol in ventricular fluid. []

ANone: The provided research abstracts do not specifically address SHE regulations concerning Chloramphenicol sodium succinate.

A: Chloramphenicol sodium succinate, when administered intramuscularly, is well absorbed and achieves therapeutic levels in the blood. [] Studies in children showed peak blood levels comparable to those achieved with intravenous administration, suggesting efficient absorption from muscle tissue. []

A: In a study on adult horses, the mean bioavailability of Chloramphenicol base after oral administration was found to be 28%, significantly lower than the bioavailability achieved with intravenous Chloramphenicol sodium succinate. []

A: Age significantly impacts the pharmacokinetics of Chloramphenicol in foals. Studies show that elimination half-life (t1/2 beta) decreases significantly from 5.29 hours in one-day-old foals to 0.34 hours in 42-day-old foals, indicating faster clearance with increasing age. [] This highlights the importance of age-specific dosing regimens for this drug in horses.

A: Hemodialysis can significantly increase the total body clearance (ClTB) of Chloramphenicol, especially in patients with compromised liver function. [] This increase in clearance during dialysis necessitates careful monitoring of drug levels and potential dose adjustments. []

A: Studies suggest that treatment of bacterial meningitis in children with intramuscular Chloramphenicol sodium succinate, combined with oral probenecid and chloramphenicol palmitate, can be as effective as intravenous administration of Chloramphenicol. [] This suggests that alternative routes of administration can be considered for this condition.

A: While the provided abstracts do not extensively cover resistance mechanisms, one study investigating Haemophilus species bacteremia in adults highlights a concerning trend of increasing resistance to Chloramphenicol. [] This underscores the importance of monitoring resistance patterns and adapting treatment strategies accordingly.

A: One study explored the possibility of using silicone hydrogel contact lenses as a sustained-release platform for Chloramphenicol sodium succinate in treating ocular infections. [] This approach holds promise for improving patient compliance and achieving targeted drug delivery to the eye.

ANone: The provided abstracts do not discuss specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with Chloramphenicol sodium succinate.

ANone: Several analytical methods are mentioned in the research for measuring Chloramphenicol and its metabolites in various biological matrices:

- High-Performance Liquid Chromatography (HPLC): Utilized for determining Chloramphenicol concentrations in plasma and milk. [, , , ]

- Microbiological Assay: Used to determine plasma chloramphenicol concentrations. []

- Chloramphenicol-ELISA: Employed for monitoring serum chloramphenicol concentrations. []

- Chemical Colorimetric Method: Used to quantify plasma chloramphenicol levels. []

A: Yes, radial-compression liquid chromatography allows for the direct and simultaneous measurement of Chloramphenicol and its monosuccinate ester in minute plasma samples (as small as 10 μL). [] This method offers a rapid and efficient way to analyze both compounds in clinical settings.

ANone: The environmental impact and degradation of Chloramphenicol sodium succinate are not discussed in the provided abstracts.

ANone: The provided abstracts do not discuss studies specifically addressing the dissolution rate or solubility of Chloramphenicol sodium succinate in various media.

A: While not extensively detailed, some abstracts mention validation parameters like accuracy, precision, and specificity for the employed analytical methods, emphasizing the importance of reliable and robust analytical techniques. [, ]

ANone: The research papers provided do not delve into the specifics of quality control and assurance measures during the development, manufacturing, or distribution of Chloramphenicol sodium succinate.

ANone: The abstracts do not discuss the potential of Chloramphenicol sodium succinate to induce an immune response or any strategies to address immunogenicity concerns.

ANone: The research provided does not provide information on interactions between Chloramphenicol sodium succinate and drug transporters.

A: Contrary to its effects observed in other species, Chloramphenicol, even at doses causing a significant decrease in the activity of hepatic biotransformation enzymes (aniline hydroxylase and ethylmorphine N-demethylase), did not prolong the duration of pentobarbital or ketamine/xylazine anesthesia in guinea pigs. [] This suggests species-specific differences in drug interactions and highlights the importance of considering species-specific metabolism when extrapolating data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)